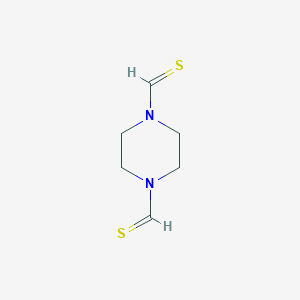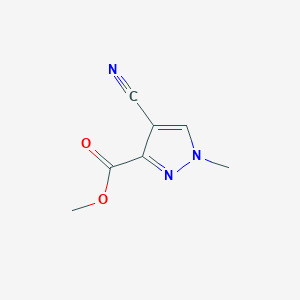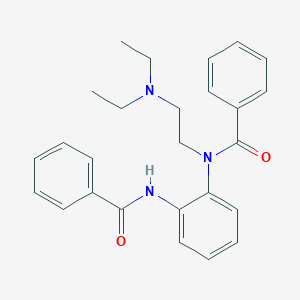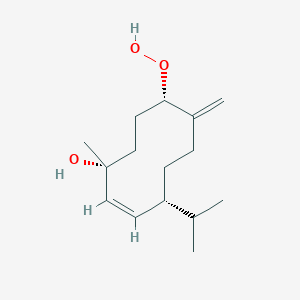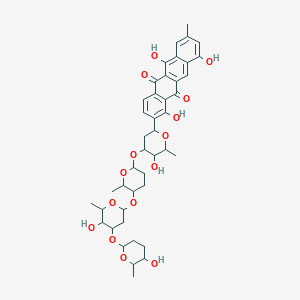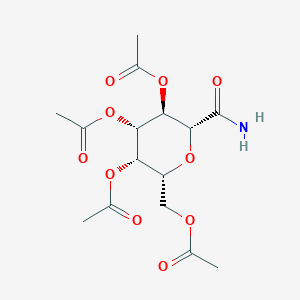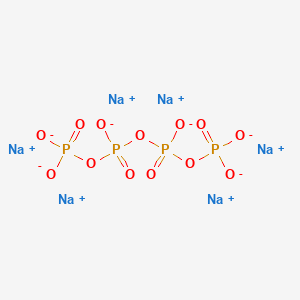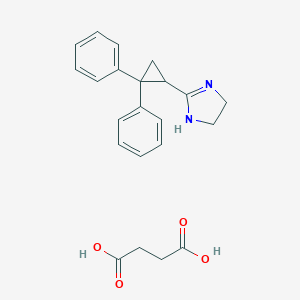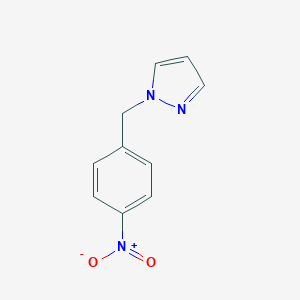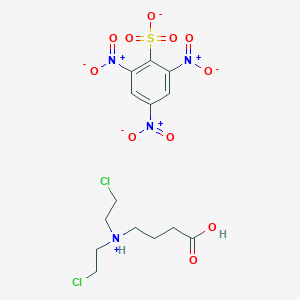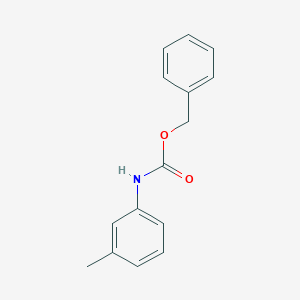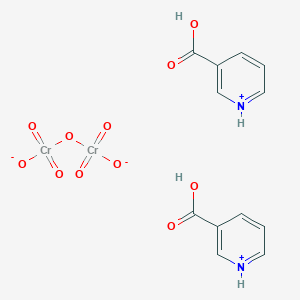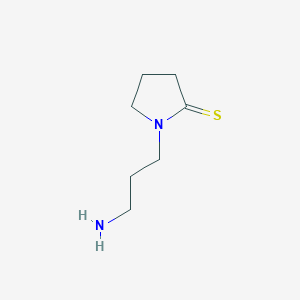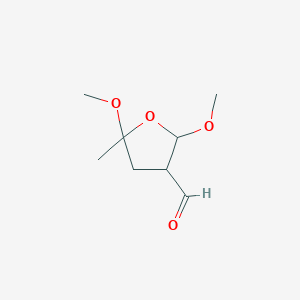
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde, also known as DMOCA, is a synthetic intermediate that has gained attention in recent years due to its potential applications in scientific research. DMOCA is a versatile compound that can be used as a building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has been used as a synthetic intermediate for the preparation of various organic compounds such as pyrazoles, pyrimidines, and quinazolines. These compounds have been studied for their potential applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been used as a reagent for the synthesis of chiral alcohols and amines, which are important building blocks for the preparation of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not well understood. However, it is believed that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may act as a nucleophile in organic reactions due to the presence of the aldehyde and ether functional groups. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may also form complexes with metal ions, which can be useful for catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde. However, studies have shown that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not toxic to cells and does not cause significant changes in cell viability or morphology. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been shown to have low cytotoxicity in vitro, making it a promising compound for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in lab experiments is its high purity and stability. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be easily synthesized and purified, making it a reliable compound for use in organic reactions. However, one of the limitations of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is its limited solubility in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in scientific research. One potential application is in the synthesis of new anti-cancer and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can also be used as a building block for the preparation of chiral compounds, which are important for the development of new drugs. Additionally, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be used as a reagent for the preparation of new catalysts for organic reactions.
Conclusion:
In conclusion, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is a promising synthetic intermediate that has potential applications in scientific research. Its versatility and stability make it a reliable compound for use in organic reactions. Further research is needed to fully understand the mechanism of action and potential applications of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde.
Synthesemethoden
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxy-2,5-dimethyltetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde as a white solid with a melting point of 52-54°C. The purity of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be determined by NMR and HPLC analysis.
Eigenschaften
CAS-Nummer |
108307-87-5 |
|---|---|
Produktname |
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde |
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2,5-dimethoxy-5-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-8(11-3)4-6(5-9)7(10-2)12-8/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
QCFIVUCLSPXIKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(O1)OC)C=O)OC |
Kanonische SMILES |
CC1(CC(C(O1)OC)C=O)OC |
Synonyme |
TETRAHYDRO-2,5-DIMETHOXY-5-METHYLFURAN-3-CARBALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



